tert-Butyl 6-chloro-2-fluoronicotinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-2-fluoronicotinate typically involves the esterification of 6-chloro-2-fluoronicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 6-chloro-2-fluoronicotinate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted nicotinates .
Scientific Research Applications
Chemistry: tert-Butyl 6-chloro-2-fluoronicotinate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with various biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in advanced manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-2-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 6-chloronicotinate
- tert-Butyl 2-fluoronicotinate
- tert-Butyl nicotinate
Comparison: tert-Butyl 6-chloro-2-fluoronicotinate is unique due to the presence of both chlorine and fluorine atoms on the nicotinate ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the combination of chlorine and fluorine can enhance the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C10H11ClFNO2 |
---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
tert-butyl 6-chloro-2-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)6-4-5-7(11)13-8(6)12/h4-5H,1-3H3 |
InChI Key |
OFGXKCQCRAYPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(C=C1)Cl)F |
Origin of Product |
United States |
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